molecular formula C13H11N3 B11892818 2-(2H-Indazol-2-yl)aniline CAS No. 54012-98-5

2-(2H-Indazol-2-yl)aniline

Cat. No.: B11892818
CAS No.: 54012-98-5
M. Wt: 209.25 g/mol
InChI Key: YGTBDPOXUGXCNN-UHFFFAOYSA-N
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Description

2-(2H-Indazol-2-yl)aniline is a heterocyclic compound that features an indazole ring fused with an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Indazol-2-yl)aniline typically involves the formation of the indazole ring followed by the introduction of the aniline group. One common method is the copper-catalyzed cascade C–N coupling and C–H amination. This one-pot synthesis involves the reaction of this compound with aryl, heteroaryl, or aliphatic bromides under copper catalysis . The reaction conditions usually include a copper catalyst, a base, and a suitable solvent, often conducted at elevated temperatures to achieve good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2H-Indazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole or aniline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2H-Indazol-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2H-Indazol-2-yl)aniline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(2H-Indazol-2-yl)aniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile reactivity and potential for diverse biological activities, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

54012-98-5

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-indazol-2-ylaniline

InChI

InChI=1S/C13H11N3/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15-16/h1-9H,14H2

InChI Key

YGTBDPOXUGXCNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=C3C=CC=CC3=N2

Origin of Product

United States

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